molecular formula C11H9F3N2O2S B1404878 N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine CAS No. 1421508-23-7

N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine

Cat. No.: B1404878
CAS No.: 1421508-23-7
M. Wt: 290.26 g/mol
InChI Key: YJUFAUMJPFXOQT-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, this compound can bind to specific proteins involved in cell signaling pathways, thereby modulating their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which contribute to the compound’s stability and efficacy in biochemical reactions .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. In particular, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to the activation or inhibition of various enzymes. This compound has also been shown to modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Prolonged exposure to this compound can lead to gradual degradation, resulting in reduced efficacy and potential alterations in cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhanced antioxidant activity and improved cellular function. At higher doses, this compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. Additionally, this compound can affect metabolite levels, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, allowing for its accumulation in specific cellular compartments. Additionally, this compound can bind to intracellular proteins, facilitating its distribution within the cell and influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize to specific cellular compartments, such as the mitochondria and the nucleus. Targeting signals and post-translational modifications direct this compound to these compartments, where it can exert its effects on cellular processes. For example, in the mitochondria, this compound can modulate oxidative phosphorylation and energy production, while in the nucleus, it can influence gene expression and DNA repair .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other similar compounds . This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2S/c1-16(5-8(17)18)10-15-9-6(11(12,13)14)3-2-4-7(9)19-10/h2-4H,5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUFAUMJPFXOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC2=C(C=CC=C2S1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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